molecular formula C20H24FN3O2S B6976133 N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide

N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide

Cat. No.: B6976133
M. Wt: 389.5 g/mol
InChI Key: OMOASVOBFJPORW-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorinated phenyl ring, a morpholine moiety, a thiophene ring, and a piperidine carboxamide group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Properties

IUPAC Name

N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c21-17-1-2-18(19(13-17)23-8-10-26-11-9-23)22-20(25)24-6-3-15(4-7-24)16-5-12-27-14-16/h1-2,5,12-15H,3-4,6-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOASVOBFJPORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NC3=C(C=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Coupling Reagents: Palladium catalysts (e.g., Pd(PPh3)4), carbodiimides (e.g., EDCI).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for screening in pharmacological assays.

Medicine

In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s fluorinated phenyl ring and morpholine moiety may facilitate binding to hydrophobic pockets, while the thiophene and piperidine groups could interact with polar or charged residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This makes it a versatile compound for various scientific and industrial applications.

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